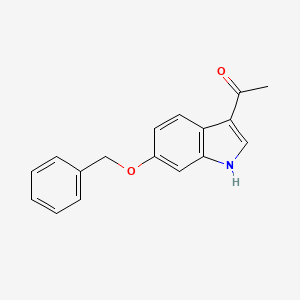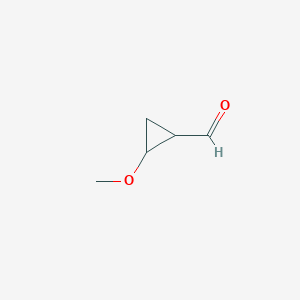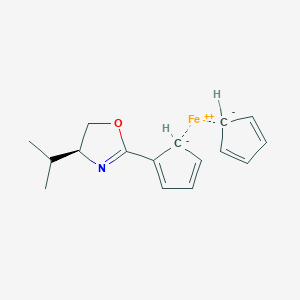
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a methylthio group, and a phenacyloxy group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methyl and Methylthio Groups: Methylation and thiolation reactions can be carried out using methyl iodide and thiolating agents like thiourea.
Addition of the Phenacyloxy Group: The phenacyloxy group can be introduced through esterification or etherification reactions using phenacyl bromide and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Chlorobenzyl Alcohol: Similar in structure but lacks the pyrimidine ring and other substituents.
6-Methyl-2-methylthio-4-phenacyloxypyrimidine: Lacks the chlorobenzyl group.
Phenacyl Bromide: Contains the phenacyloxy group but lacks the pyrimidine ring and other substituents.
Uniqueness
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is unique due to the combination of its substituents and the pyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
1000576-40-8 |
|---|---|
分子式 |
C21H19ClN2O2S |
分子量 |
398.9 g/mol |
IUPAC名 |
2-[5-[(3-chlorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C21H19ClN2O2S/c1-14-18(12-15-7-6-10-17(22)11-15)20(24-21(23-14)27-2)26-13-19(25)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
InChIキー |
NWNKFEQMOSMZKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)SC)OCC(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)




![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)
